![molecular formula C8H6O3 B11954923 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 3097-60-7](/img/structure/B11954923.png)
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.135 g/mol . It is also known by its alternative name, bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride . This compound is characterized by its unique tricyclic structure, which includes an oxygen atom and two carbonyl groups.
Métodos De Preparación
The synthesis of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves the reaction of maleic anhydride with furan under specific conditions . The reaction is carried out in an inert solvent such as toluene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring structure.
Aplicaciones Científicas De Investigación
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar tricyclic structure but differs in the position and nature of substituents.
Maleic anhydride: A simpler anhydride that serves as a precursor in the synthesis of this compound.
Furan derivatives: Compounds containing the furan ring, which is a key component in the synthesis of this compound.
Propiedades
Número CAS |
3097-60-7 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H |
Clave InChI |
UTFGPLWKZPCLCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C1C3C2C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




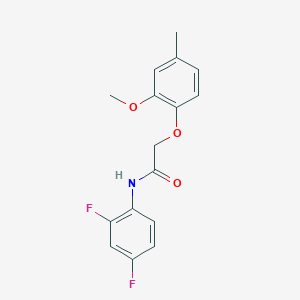
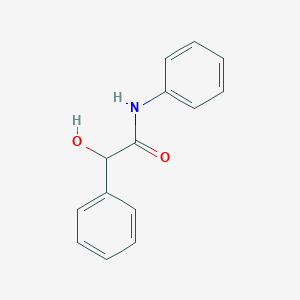

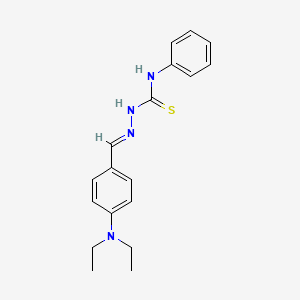
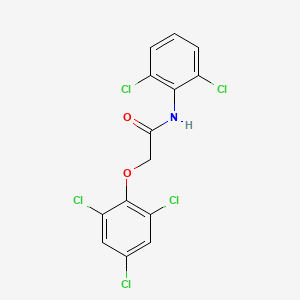
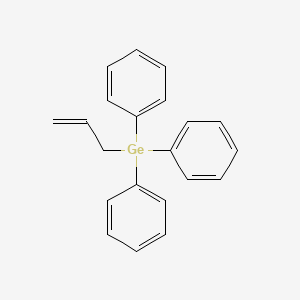

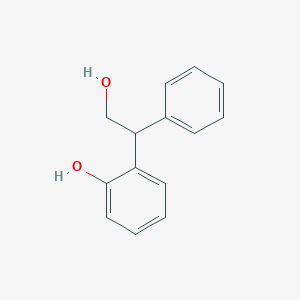
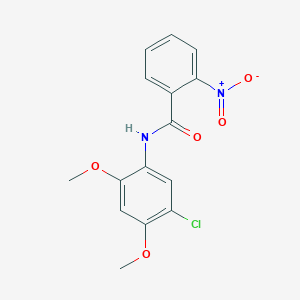

![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
